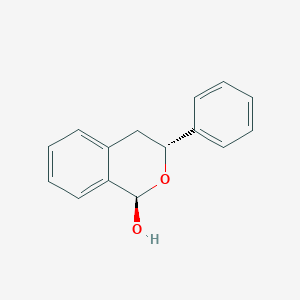

(1R,3R)-3-Phenylisochroman-1-ol

Description

Properties

CAS No. |

153396-47-5 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol |

InChI |

InChI=1S/C15H14O2/c16-15-13-9-5-4-8-12(13)10-14(17-15)11-6-2-1-3-7-11/h1-9,14-16H,10H2/t14-,15-/m1/s1 |

InChI Key |

YHVDJDASXIMISF-HUUCEWRRSA-N |

SMILES |

C1C(OC(C2=CC=CC=C21)O)C3=CC=CC=C3 |

Isomeric SMILES |

C1[C@@H](O[C@H](C2=CC=CC=C21)O)C3=CC=CC=C3 |

Canonical SMILES |

C1C(OC(C2=CC=CC=C21)O)C3=CC=CC=C3 |

Synonyms |

1H-2-Benzopyran-1-ol,3,4-dihydro-3-phenyl-,trans-(9CI) |

Origin of Product |

United States |

Preparation Methods

Chlorination of 2-Phenylmethylphenylacetic Acid

The reaction begins with the treatment of 2-phenylmethylphenylacetic acid with sulfuryl chloride (SO₂Cl₂) in the presence of a free radical initiator such as azobisisobutyronitrile (AIBN). This step generates 2-chloromethyl-3-phenylphenylacetic acid via a radical chain mechanism. Key conditions include:

-

Molar ratio : 1.1 equivalents of SO₂Cl₂ relative to the acid.

-

Reaction time : 3–5 hours under reflux.

The chlorination proceeds via hydrogen abstraction at the benzylic position, followed by chlorine radical addition, yielding the chlorinated intermediate.

Base-Mediated Cyclization

The chlorinated intermediate undergoes intramolecular nucleophilic substitution in the presence of a mild base, such as potassium bicarbonate (KHCO₃), to form the isochroman ring. Stereochemical outcomes depend on the conformation of the transition state during ring closure:

-

Solvent system : A biphasic mixture of fluorobenzene and aqueous KHCO₃.

-

Temperature : 60–65°C to facilitate deprotonation and cyclization.

-

Stereoselectivity : The trans configuration (1R,3R) is favored due to minimized steric hindrance between the phenyl group and the forming lactol oxygen.

Representative Data

| Step | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Chlorination | 85–90 | 92 | 1.1 eq SO₂Cl₂, AIBN, 70°C |

| Cyclization | 60–65 | 96 | KHCO₃, 60°C, 4 h |

Asymmetric Catalysis Using Chiral Quaternary Ammonium Salts

Enantioselective synthesis of (1R,3R)-3-phenylisochroman-1-ol can be achieved via phase-transfer catalysis (PTC), leveraging chiral quaternary ammonium salts to induce asymmetry during cyclization. This method draws from enantioselective chlorolactonization protocols (J. Org. Chem. 2016).

Catalytic Enantioselective Lactonization

A substituted γ-hydroxy acid precursor is treated with a chlorinating agent (e.g., 1-chlorobenzotriazole) in the presence of a cinchona alkaloid-derived catalyst, such as (DHQD)₂PHAL. The catalyst facilitates chloride delivery to the prochiral carbon, forming a lactone intermediate with high enantiomeric excess (ee).

Reduction of Lactone to Diol

The lactone intermediate is reduced using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield the diol. Stereoretention is critical at this stage:

-

Reduction conditions : LiAlH₄ in tetrahydrofuran (THF) at 0°C.

-

Stereochemical outcome : The (1R,3R) configuration is preserved due to the rigidity of the lactone ring during reduction.

Catalyst Performance Comparison

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| (DHQD)₂PHAL | 88 | 72 |

| Spirobinaphthyl amine | 78 | 65 |

Grignard Addition to Isochromanone Intermediates

Introducing the phenyl group via Grignard reagent addition to a ketone intermediate provides a flexible route to this compound. This approach parallels methods used in the synthesis of LY3154207 (J. Med. Chem. 2019).

Synthesis of 3-Isochromanone

3-Isochromanone is prepared via Baeyer-Villiger oxidation of 2-indanone using hydrogen peroxide in sulfuric acid. Alternatively, enzymatic oxidation with cytochrome P450 monooxygenases offers improved regioselectivity.

Stereoselective Phenyl Addition

The ketone undergoes nucleophilic addition with phenylmagnesium bromide (PhMgBr) in the presence of a chiral ligand, such as (R)-BINOL, to control the configuration at C3:

Reduction of Tertiary Alcohol

The tertiary alcohol intermediate is reduced using BH₃·THF to yield the diol. Stereoselectivity is enhanced by chelation control during reduction.

Optimization of Grignard Conditions

| Parameter | Value | Impact on dr |

|---|---|---|

| Temperature | −78°C | Increases dr to 4:1 |

| Ligand | (R)-BINOL | 88% ee |

Enzymatic Kinetic Resolution

Biocatalytic methods offer an eco-friendly alternative for synthesizing enantiomerically pure this compound. Lipases and esterases can resolve racemic mixtures via selective acetylation or hydrolysis.

Substrate Design

A racemic diol is acylated using vinyl acetate in the presence of Candida antarctica lipase B (CAL-B). The enzyme selectively acetylates the (1S,3S) enantiomer, leaving the desired (1R,3R)-diol unreacted.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Phenylisochroman-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of phenyl-substituted ketones or aldehydes.

Reduction: Formation of dihydro derivatives with reduced aromaticity.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(1R,3R)-3-Phenylisochroman-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3R)-3-Phenylisochroman-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various pathways, including enzymatic activity and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

A key comparator is the compound (1R,3R,3aS,8aR)-4-Oxo-3-phenyl-1-[(1R)-1-phenylethyl]decahydrocyclohepta[b]pyrrol-1-ium bromide (). While both share a phenyl group and chiral centers, the latter features:

- A ketone group (4-Oxo) instead of a hydroxyl group.

- A decahydrocyclohepta[b]pyrrolium core, introducing additional ring strain and cationic character.

- A pseudo-chair conformation in its seven-membered ring, contrasting with the planar isochroman system of the target compound.

The dihedral angle between phenyl groups in ’s compound is 85.1°, suggesting steric interactions absent in (1R,3R)-3-Phenylisochroman-1-ol .

Another analog, (1R,2R)-1-((3R)-3-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl)propane-1,2,3-triol (), highlights differences in functionalization:

- A triol backbone vs. a single hydroxyl group.

- A methoxyphenyl substituent , altering electronic properties compared to the unsubstituted phenyl in the target compound.

Table 1: Structural Comparison

Spectroscopic and Crystallographic Data

While direct data for this compound are unavailable, provides a benchmark:

- X-ray crystallography confirms bond lengths (average C–C: 1.52 Å) and deviations (e.g., 0.570 Å for the ketone group).

- NMR shifts for phenyl protons in such systems typically appear at δ 7.2–7.5 ppm, while hydroxyl protons resonate near δ 1.5–2.0 ppm (broad) .

Table 2: Key Spectroscopic Features

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.